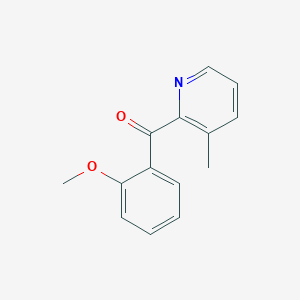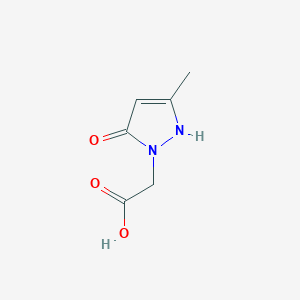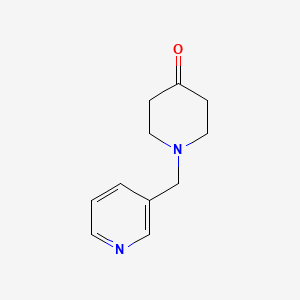
1-((Pyridin-3-YL)methyl)piperidin-4-one
Vue d'ensemble
Description
This compound belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .
Synthesis Analysis
A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis
The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one which indicate the activity is enhanced by addition of this group .Physical And Chemical Properties Analysis
The physical form of this compound is oil .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “1-((Pyridin-3-YL)methyl)piperidin-4-one”, organized into distinct sections for each application:
Antidiabetic Potential
Compounds similar to “1-((Pyridin-3-YL)methyl)piperidin-4-one” have been studied for their ability to reduce blood glucose levels, which could be beneficial in treating conditions like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimicrobial Activity
Derivatives of piperidin-4-one have shown promise as templates for future development into potent antimicrobial and antifungal agents with fewer side effects .
Medicinal Chemistry Building Blocks
Piperidine derivatives are considered important synthetic medicinal blocks for drug construction due to their structural versatility and presence in many pharmacologically active compounds .
Antioxidant Properties
Naturally occurring piperidine-based compounds exhibit powerful antioxidant action by hindering or suppressing free radicals .
Gastrointestinal Applications
Some heterocyclic compounds with nitrogen atoms have been recognized for their potential as anti-Helicobacter pylori agents, which could suggest similar applications for “1-((Pyridin-3-YL)methyl)piperidin-4-one” in treating infections caused by this bacterium .
Mécanisme D'action
Mode of Action:
The mode of action involves the compound binding to its targets, leading to functional changes. Although specific details are lacking, we can speculate based on related compounds. For instance, piperidine derivatives often exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . Therefore, 1-((Pyridin-3-YL)methyl)piperidin-4-one may modulate cellular processes through interactions with relevant proteins or enzymes.
Biochemical Pathways:
- Anticancer Effects : Piperidine alkaloids (such as piperine) isolated from natural herbs exhibit antiproliferation and antimetastatic effects in cancer cells .
- Antioxidant Properties : Piperine, a related compound, shows antioxidant activity by inhibiting free radicals .
- Anti-Inflammatory Activity : Some piperidine derivatives possess anti-inflammatory properties .
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10/h1-2,5,8H,3-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULPMPRCARKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423625 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Pyridin-3-YL)methyl)piperidin-4-one | |
CAS RN |
41661-57-8 | |
| Record name | 1-(3-Pyridinylmethyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


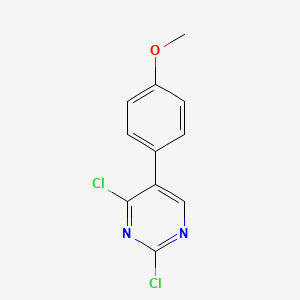





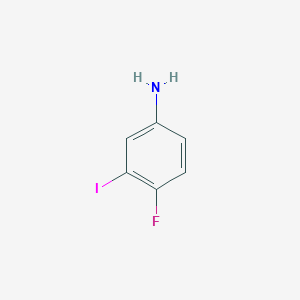

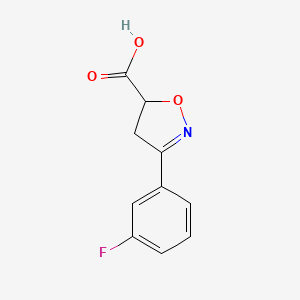
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
